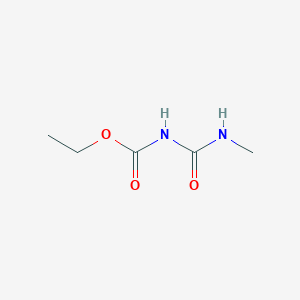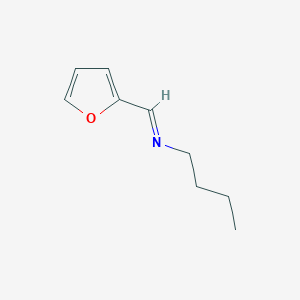
1-Butanamine, N-(2-furanylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanamine, N-(2-furanylmethylene)- is an organic compound with the molecular formula C10H15NO. It is also known as N-(2-Furanylmethylene)-3-methylbutylamine. This compound is characterized by the presence of a furan ring attached to a butanamine moiety. It is primarily used in industrial applications and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-(2-furanylmethylene)- typically involves the condensation of 1-butanamine with 2-furaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imine bond between the amine and the aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanamine, N-(2-furanylmethylene)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted furan compounds.
Aplicaciones Científicas De Investigación
1-Butanamine, N-(2-furanylmethylene)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-Butanamine, N-(2-furanylmethylene)- involves its interaction with molecular targets through its functional groups. The furan ring and the imine bond play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Butanamine: A simple amine with the formula C4H11N.
2-Furaldehyde: An aldehyde with the formula C5H4O2, used in the synthesis of furan derivatives.
N-Methylbutylamine: An amine with a similar structure but without the furan ring.
Uniqueness
1-Butanamine, N-(2-furanylmethylene)- is unique due to the presence of both the furan ring and the imine bond, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
51004-05-8 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
N-butyl-1-(furan-2-yl)methanimine |
InChI |
InChI=1S/C9H13NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7-8H,2-3,6H2,1H3 |
Clave InChI |
WYLOSHOUAVJYPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


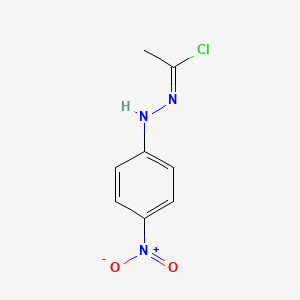
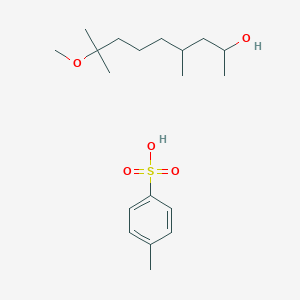
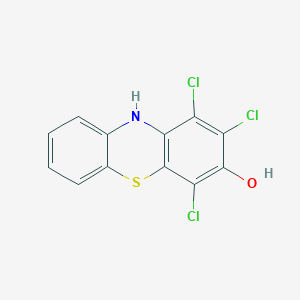
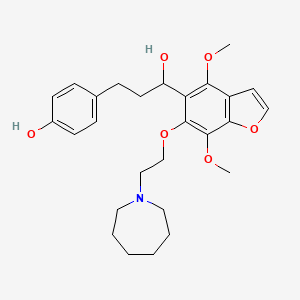
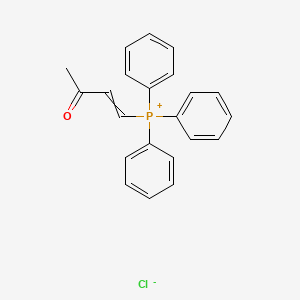
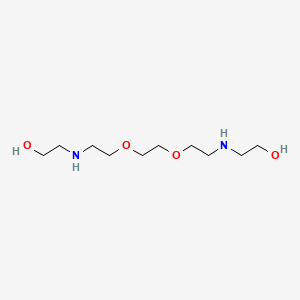


![Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate](/img/structure/B14662493.png)
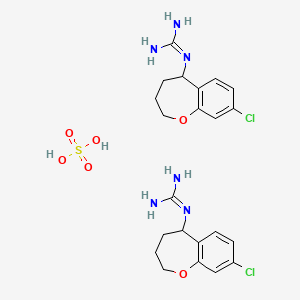
![3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B14662510.png)
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate](/img/structure/B14662514.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)
